(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid” is a compound that is related to the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . This compound is a hydrate and has a molecular weight of 207.23 . It is a white to off-white solid at room temperature .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound has been used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Synthesis Techniques :
- A practical and scalable enantioselective synthesis method for a related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, was developed, highlighting the importance of such compounds in organic synthesis processes (Alonso et al., 2005).
Use in Neuroexcitant Synthesis :
- Research into the enantioselective synthesis of neuroexcitant analogs utilized compounds like (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, underscoring their potential in synthesizing neurologically active substances (Pajouhesh et al., 2000).
Role in Renin Inhibitor Synthesis :
- A stereoselective synthesis of a related compound was used for creating renin inhibitory peptides, showcasing the utility of these compounds in developing hypertension treatments (Thaisrivongs et al., 1987).
Synthesis of β-Amino Acid Derivatives :
- The compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are crucial in the development of various pharmaceuticals (Davies et al., 1997).
Crystal and Molecular Structure Analysis :
- Crystal and molecular structure analyses of derivatives of this compound have provided insights into conformational behaviors that are significant in the field of molecular modeling and drug design (Cetina et al., 2003).
Development of Synthetic Handles :
- Its derivatives have been synthesized for use as handles in solid-phase peptide synthesis, demonstrating its versatility in peptide and protein research (Gaehde & Matsueda, 2009).
Contributions to Microsporin Synthesis :
- Efforts in synthesizing key fragments of microsporin B, an unusual amino acid residue, used isomers of this compound, indicating its role in the synthesis of complex natural products (Swaroop et al., 2014).
Application in Chiroptical Properties Studies :
- Studies on the chiroptical properties of amino acid-derived polymers used derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, highlighting its application in polymer chemistry (Qu et al., 2009).
Designing Anticancer Agents :
- Functionalized amino acid derivatives, including those of (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, have been synthesized and evaluated for their potential in designing anticancer agents (Kumar et al., 2009).
Synthesis of Isoxazole-Containing Analogues :
- The compound played a role in the enantioselective synthesis of isoxazole-containing analogues of neuroexcitants, which are crucial in neuroscience research (Pajouhesh & Curry, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650672 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid | |
CAS RN |
86123-95-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86123-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(R)-2-amino-3-methoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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